Cas no 71902-33-5 (3,5-Difluoropyridine)

3,5-Difluoropyridine structure
3,5-Difluoropyridine structure
Product Name:3,5-Difluoropyridine
Numero CAS:71902-33-5
MF:C5H3F2N
MW:115.080827951431
MDL:MFCD03412222
CID:59280
PubChem ID:642820
Update Time:2025-04-18

3,5-Difluoropyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Difluoropyridine
    • pyridine,3,5-difluoro
    • pyridine, 3,5-difluoro-
    • 3,5-difluoro-pyridine
    • 3,5-difluoropyridine;
    • PubChem10556
    • 3,5-difluoro-pyridine;
    • KSC377A3N
    • 3,5-DIFLUORO PYRIDINE
    • EBD17518
    • SBB054377
    • AF10112
    • AB14383
    • VP10999
    • AS04885
    • AB0008624
    • AM20061729
    • BP-11397
    • EN300-96529
    • 3,5-Difluoropyridine, 97%
    • WRXAZPPGFLETFR-UHFFFAOYSA-N
    • InChI=1/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3
    • SCHEMBL56635
    • PS-9234
    • FT-0614613
    • AKOS005063397
    • 71902-33-5
    • PB43349
    • D4038
    • DTXSID70349074
    • AC-24486
    • GEO-03900
    • J-511333
    • MFCD03412222
    • CS-W001244
    • 3,5-Difluoropyridine,98%
    • DB-024227
    • DTXCID30300146
    • MDL: MFCD03412222
    • Inchi: 1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
    • Chiave InChI: WRXAZPPGFLETFR-UHFFFAOYSA-N
    • Sorrisi: FC1C=NC=C(C=1)F
    • BRN: 7914363

Proprietà calcolate

  • Massa esatta: 115.02300
  • Massa monoisotopica: 115.023
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 68.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.1
  • Superficie polare topologica: 12.9

Proprietà sperimentali

  • Colore/forma: Colorless to Yellow Liquid
  • Densità: 1.256 g/mL at 25 °C
  • Punto di fusione: No data available
  • Punto di ebollizione: 93°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 44,6 ° f
    Celsius: 7 ° c
  • Indice di rifrazione: n20/D 1.444
  • PSA: 12.89000
  • LogP: 1.35980
  • Solubilità: Insolubile in acqua

3,5-Difluoropyridine Informazioni sulla sicurezza

3,5-Difluoropyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3,5-Difluoropyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
035863-1g
3,5-Difluoropyridine
71902-33-5 98%
1g
£11.00 2022-03-01
Fluorochem
035863-5g
3,5-Difluoropyridine
71902-33-5 98%
5g
£28.00 2022-03-01
Fluorochem
035863-25g
3,5-Difluoropyridine
71902-33-5 98%
25g
£88.00 2022-03-01
AstaTech
61832-5/G
3,5-DIFLUOROPYRIDINE
71902-33-5 97%
5g
$42 2023-09-16
AstaTech
61832-25/G
3,5-DIFLUOROPYRIDINE
71902-33-5 97%
25g
$168 2023-09-16
AstaTech
61832-4*25/G
3,5-DIFLUOROPYRIDINE
71902-33-5 97%
4*25/G
$551 2022-06-01
TRC
D447750-100mg
3,5-Difluoropyridine
71902-33-5
100mg
$64.00 2023-05-18
TRC
D447750-250mg
3,5-Difluoropyridine
71902-33-5
250mg
$75.00 2023-05-18
TRC
D447750-500mg
3,5-Difluoropyridine
71902-33-5
500mg
$87.00 2023-05-18
TRC
D447750-1g
3,5-Difluoropyridine
71902-33-5
1g
$ 80.00 2022-06-05

3,5-Difluoropyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  28 h, 343 K
2.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

3,5-Difluoropyridine Raw materials

3,5-Difluoropyridine Preparation Products

3,5-Difluoropyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:71902-33-5)3,5-Difluoropyridine
Numero d'ordine:A1206826
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:57
Prezzo ($):197.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:71902-33-5)3,5-Difluoropyridine
A1206826
Purezza:99%
Quantità:100g
Prezzo ($):197.0
Email